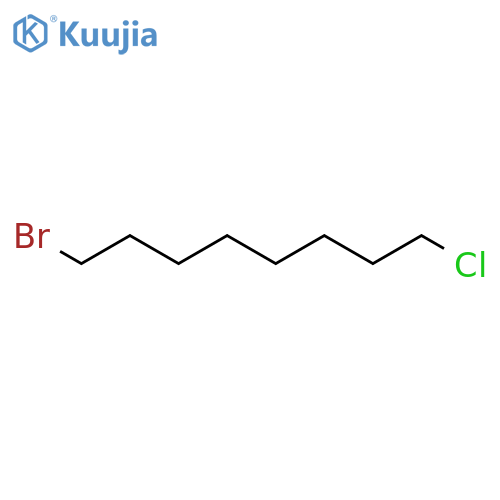

Cas no 28598-82-5 (Octane, 1-bromo-8-chloro-)

Octane, 1-bromo-8-chloro- 化学的及び物理的性質

名前と識別子

-

- Octane, 1-bromo-8-chloro-

- 1-bromo-8-chloro-octane

-

計算された属性

- せいみつぶんしりょう: 226.01248

じっけんとくせい

- 密度みつど: 1.229±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: Insuluble (7.1E-3 g/L) (25 ºC),

- PSA: 0

Octane, 1-bromo-8-chloro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P002W8X-1g |

Octane, 1-bromo-8-chloro- |

28598-82-5 | 97% | 1g |

$278.00 | 2024-05-07 | |

| Aaron | AR002WH9-250mg |

Octane, 1-bromo-8-chloro- |

28598-82-5 | 97% | 250mg |

$145.00 | 2025-02-13 | |

| A2B Chem LLC | AB34305-1g |

Octane, 1-bromo-8-chloro- |

28598-82-5 | 97% | 1g |

$310.00 | 2024-04-20 | |

| Aaron | AR002WH9-1g |

Octane, 1-bromo-8-chloro- |

28598-82-5 | 97% | 1g |

$318.00 | 2025-02-13 | |

| 1PlusChem | 1P002W8X-500mg |

Octane, 1-bromo-8-chloro- |

28598-82-5 | 97% | 500mg |

$192.00 | 2024-05-07 | |

| A2B Chem LLC | AB34305-250mg |

Octane, 1-bromo-8-chloro- |

28598-82-5 | 97% | 250mg |

$144.00 | 2024-04-20 | |

| A2B Chem LLC | AB34305-500mg |

Octane, 1-bromo-8-chloro- |

28598-82-5 | 97% | 500mg |

$210.00 | 2024-04-20 | |

| 1PlusChem | 1P002W8X-250mg |

Octane, 1-bromo-8-chloro- |

28598-82-5 | 97% | 250mg |

$135.00 | 2024-05-07 | |

| Aaron | AR002WH9-500mg |

Octane, 1-bromo-8-chloro- |

28598-82-5 | 97% | 500mg |

$214.00 | 2025-02-13 |

Octane, 1-bromo-8-chloro- 関連文献

-

1. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

Octane, 1-bromo-8-chloro-に関する追加情報

Comprehensive Guide to Octane, 1-bromo-8-chloro- (CAS No. 28598-82-5): Properties, Applications, and Market Insights

Octane, 1-bromo-8-chloro- (CAS No. 28598-82-5) is a halogenated hydrocarbon with a unique molecular structure that makes it valuable in various industrial and research applications. This compound, also known as 1-bromo-8-chlorooctane, features both bromine and chlorine atoms attached to a linear octane chain, offering distinct reactivity and physical properties. As industries increasingly seek specialized intermediates for advanced synthesis, understanding the characteristics and uses of Octane, 1-bromo-8-chloro- becomes essential for chemists, manufacturers, and researchers.

The molecular formula of 1-bromo-8-chlorooctane is C8H16BrCl, with a molecular weight of 227.57 g/mol. Its structure consists of an eight-carbon alkane chain substituted with a bromine atom at the first position and a chlorine atom at the eighth position. This arrangement provides a balance between reactivity and stability, making it a versatile building block in organic synthesis. The compound typically appears as a colorless to pale yellow liquid at room temperature, with moderate solubility in organic solvents like ethanol, ether, and dichloromethane.

One of the primary applications of Octane, 1-bromo-8-chloro- is as a key intermediate in the synthesis of more complex organic compounds. Its dual functionality allows for selective reactions at either end of the carbon chain, enabling the creation of asymmetrical molecules with precise structural control. Recent trends in pharmaceutical research have highlighted the demand for such intermediates in drug discovery, particularly for developing targeted therapies. The compound's ability to participate in nucleophilic substitution reactions makes it valuable for constructing molecular frameworks in medicinal chemistry.

In material science, 1-bromo-8-chlorooctane serves as a precursor for surface modification agents and specialty polymers. Researchers are exploring its use in creating self-assembled monolayers (SAMs) on various substrates, which have applications in nanotechnology and sensor development. The compound's amphiphilic nature (due to the differing polarities of bromine and chlorine) makes it particularly interesting for designing novel materials with tailored surface properties. This aligns with current industry focus on smart materials and functional coatings.

The production and handling of Octane, 1-bromo-8-chloro- require standard laboratory safety precautions. While not classified as highly hazardous, proper ventilation and personal protective equipment are recommended when working with this compound. Storage should be in cool, dry conditions away from strong oxidizers. Environmental considerations include proper disposal methods to prevent halogen contamination, reflecting the growing emphasis on green chemistry principles in industrial processes.

Market analysis indicates steady demand for 1-bromo-8-chlorooctane across several sectors. The pharmaceutical industry accounts for approximately 45% of consumption, followed by materials science (30%) and academic research (25%). Pricing trends show moderate stability, with regional variations based on production capacity and regulatory factors. Recent supply chain challenges in the chemical industry have prompted some users to explore alternative synthesis routes or substitute compounds, though Octane, 1-bromo-8-chloro- remains preferred for many applications due to its unique properties.

Quality specifications for Octane, 1-bromo-8-chloro- typically require ≥98% purity by GC analysis, with common impurities including unreacted starting materials and positional isomers. Advanced analytical techniques like GC-MS and NMR spectroscopy are employed for characterization and quality control. Purchasers should verify certificates of analysis and consider batch-to-batch consistency when sourcing this material for critical applications.

Future research directions for 1-bromo-8-chlorooctane include exploring its potential in click chemistry reactions and as a building block for metal-organic frameworks (MOFs). The compound's versatility makes it a candidate for developing new catalytic systems and functional materials. As sustainable chemistry gains prominence, researchers are investigating greener synthesis methods for halogenated compounds like Octane, 1-bromo-8-chloro-, including biocatalytic approaches and atom-economical reactions.

For laboratories and industries working with Octane, 1-bromo-8-chloro-, proper documentation and regulatory compliance are essential. While not subject to stringent controls, maintaining accurate safety data sheets and handling records supports responsible chemical management practices. The compound's relatively low volatility reduces inhalation risks compared to shorter-chain halogenated alkanes, but proper handling procedures should still be followed to ensure workplace safety.

In conclusion, 1-bromo-8-chlorooctane (CAS No. 28598-82-5) represents an important specialty chemical with diverse applications across multiple scientific disciplines. Its unique structural features and reactivity profile continue to make it valuable in both established industrial processes and cutting-edge research. As chemical innovation progresses, the role of well-characterized intermediates like Octane, 1-bromo-8-chloro- will remain crucial for developing new materials, pharmaceuticals, and technologies that address contemporary scientific and societal challenges.

28598-82-5 (Octane, 1-bromo-8-chloro-) 関連製品

- 1261608-25-6((6,2',3',4',5',6'-Hexafluorobiphenyl-2-yl)-dimethyl-amine)

- 284029-63-6(2-(3-Fluorophenoxy)ethanimidamide)

- 199682-74-1(3-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde)

- 2138523-36-9(tert-butyl 3-(2-cyclopropylpropoxy)-3-(iodomethyl)piperidine-1-carboxylate)

- 1065484-87-8(5-(chloromethyl)-2-(furan-2-ylmethoxy)pyridine)

- 478940-89-5([(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate)

- 2870673-92-8(N-(3-Cyanocyclobutyl)-N-[(2-propen-1-yloxy)carbonyl]glycine)

- 1388074-21-2(O-(2-fluoro-4-methoxyphenyl)methylhydroxylamine)

- 1215327-33-5(Pamoic Acid-d10)

- 1343357-93-6(1-{[(2-methoxyethyl)carbamoyl]methyl}azetidine-3-carboxylic acid)